2-Amino-4-chloronicotinic acid

Vue d'ensemble

Description

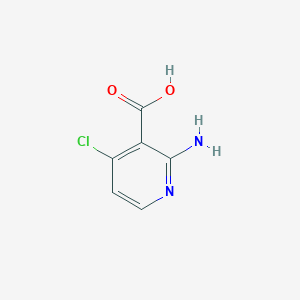

2-Amino-4-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of nicotinic acid and features both an amino group and a chlorine atom attached to the pyridine ring.

Mécanisme D'action

Target of Action

It is known that nicotinic acid, a similar compound, acts as a precursor for nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Nicotinic acid and its derivatives are known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .

Biochemical Pathways

It is known that amino acids, particularly essential amino acids or conditionally essential amino acids, are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .

Pharmacokinetics

It is known that the compound has a molecular weight of 172569 Da , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that amino acids can regulate skeletal muscle metabolism, enhance lean body mass (lbm), and mitigate exercise-induced muscle damage .

Action Environment

It is known that conditions such as physical activity, lactation, trauma, and illness can influence the demand for certain amino acids when their demand exceeds the synthesis capacity .

Analyse Biochimique

Biochemical Properties

2-Amino-4-chloronicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridine nucleotide-dependent enzymes, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can alter amino acid metabolism, impacting tumor progression and immune evasion . Additionally, it can modulate the behavior of stromal cells and regulate extracellular matrix remodeling, promoting angiogenesis and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a nucleophilic aromatic substitution agent, interacting with electron-donating and electron-withdrawing substituents on aromatic rings . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and at low temperatures . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause cellular hypoxia and cytotoxicity . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism, nucleotide synthesis, and redox homeostasis . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the localization of this compound in the nucleus or mitochondria can affect gene expression and cellular metabolism, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-4-chloronicotinic acid can be synthesized through several methods. One common approach involves the amination of 2-chloronicotinic acid. This reaction typically uses amines as reactants and can be catalyzed by various bases such as potassium carbonate. The reaction is often carried out in water, making it an environmentally friendly process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods. For instance, the chlorination of nicotinic acid followed by amination can be performed using continuous flow reactors to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-chloronicotinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and other nucleophiles.

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with aniline can produce 2-(Phenylamino)pyridine-3-carboxylic acid .

Applications De Recherche Scientifique

2-Amino-4-chloronicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-3-chloronicotinic acid

- 2-Amino-5-chloronicotinic acid

- 2-Amino-6-chloronicotinic acid

Uniqueness

What sets 2-Amino-4-chloronicotinic acid apart from its analogs is the specific positioning of the amino and chlorine groups on the pyridine ring. This unique arrangement can lead to different chemical reactivity and biological activity, making it a compound of particular interest for further study .

Activité Biologique

2-Amino-4-chloronicotinic acid (CAS No. 605661-83-4) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its significance in biomedical research.

- Molecular Formula : CHClNO

- Molecular Weight : 172.57 g/mol

- Purity : >99% (commercially available)

- Storage Conditions : Should be stored in a dark place at 2-8°C to maintain stability .

Target Interactions

This compound acts on various biological targets, influencing both enzymatic activity and cellular pathways:

- Enzyme Interaction : It interacts with pyridine nucleotide-dependent enzymes, modulating their activities which are crucial for metabolic processes.

- Cell Signaling : The compound affects cell signaling pathways that are essential for regulating gene expression and cellular metabolism. In cancer cells, it alters amino acid metabolism, which can impact tumor progression.

Molecular Mechanisms

The compound's biological activity is attributed to its ability to bind with biomolecules and modulate their functions:

- Nucleophilic Aromatic Substitution : It can act as a nucleophile, interacting with electron-deficient aromatic rings, which may lead to alterations in enzyme function.

- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its potential role in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The specific mechanisms by which it exerts these effects include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of protein synthesis within bacterial cells .

Anticancer Properties

The anticancer potential of this compound has been a focal point of several studies:

- Cell Viability Studies : In vitro studies demonstrate that the compound can reduce cell viability in cancer cell lines through apoptosis induction.

- Tumor Growth Inhibition : Animal model studies have shown that administration of this compound can slow tumor growth rates, suggesting its utility as a chemotherapeutic agent.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Showed significant reduction in tumor size in treated mice compared to controls. |

| Antimicrobial efficacy | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. | |

| Study 3 | Toxicological assessment | Identified dose-dependent toxicity; lower doses beneficial while higher doses induce cytotoxicity. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound is absorbed through the gastrointestinal tract and distributed throughout tissues via specific transporters.

- Metabolism : It undergoes metabolic transformations that can affect its biological activity and toxicity profiles.

- Toxicity Studies : High doses have been associated with adverse effects such as cellular hypoxia and cytotoxicity in various animal models .

Propriétés

IUPAC Name |

2-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPOLUVNNXZDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615601 | |

| Record name | 2-Amino-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605661-83-4 | |

| Record name | 2-Amino-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.